molecular formula C17H22FNO3S B2486284 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1705296-70-3

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No.: B2486284
CAS No.: 1705296-70-3
M. Wt: 339.43
InChI Key: NIHJYFPJGRUKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by sulfonylation and subsequent coupling with a fluorophenyl derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group would yield the corresponding alcohol, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

    Sulfonyl compounds: Molecules containing sulfonyl groups with various functional groups attached.

    Fluorophenyl compounds: Compounds featuring fluorophenyl groups with different core structures.

Uniqueness

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to its combination of an azetidine ring, a cyclohexylsulfonyl group, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHJYFPJGRUKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.